alpha-Methylbenzylaminobenzotriazole

Enzyme inhibition Cytochrome P450 CYP2B

Designed for isozyme-selective CYP2B inhibition, α-Methylbenzylaminobenzotriazole (α-MB) outperforms non-selective ABT. At 1–2.5 µM, achieves near-complete CYP2B inactivation while sparing CYP1A1 and CYP4B1. Uniquely suited for lung-selective in vivo studies, enabling precise metabolic pathway validation without global P450 suppression. The essential reference standard for CYP2B-focused medicinal chemistry.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
CAS No. 105026-61-7
Cat. No. B024836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methylbenzylaminobenzotriazole
CAS105026-61-7
Synonymsalpha-MB
alpha-methylbenzylaminobenzotriazole
N-alpha-methylbenzyl-1-aminobenzotriazole
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2
InChIInChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3
InChIKeyKUYZAVTYDKMQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is alpha-Methylbenzylaminobenzotriazole (CAS 105026-61-7): A Selective Cytochrome P450 Research Tool


alpha-Methylbenzylaminobenzotriazole (alpha-MB, CAS 105026-61-7) is an N-aralkylated derivative of 1-aminobenzotriazole (ABT) belonging to the triazole class. It is characterized as a potent, mechanism-based (suicide) inhibitor of cytochrome P450 enzymes. Initially designed and synthesized to improve upon the broad-spectrum, non-selective inhibition profile of ABT, alpha-MB acts as a potent, isozyme-selective inhibitor, particularly for CYP2B orthologs [1]. This class of compounds is not intended for therapeutic use but rather as a critical research tool for dissecting the roles of specific P450 isoforms in drug metabolism and toxicity studies [2].

Why Broad-Spectrum Cytochrome P450 Inhibitors Cannot Substitute for alpha-Methylbenzylaminobenzotriazole


A generic substitution with other cytochrome P450 inhibitors, including its parent compound 1-aminobenzotriazole (ABT), is not scientifically valid for experiments requiring isozyme selectivity. ABT is a pan-specific, non-selective inactivator of a wide array of P450 enzymes, leading to a global suppression of metabolism and confounding data interpretation [1]. In contrast, alpha-Methylbenzylaminobenzotriazole (alpha-MB) was specifically engineered through N-aralkylation to confer isozyme selectivity, primarily targeting CYP2B orthologs while largely sparing other important isoforms like CYP1A1 and CYP4B1 [2]. Substituting alpha-MB with a non-selective agent would abolish the ability to attribute a specific metabolic or toxicological outcome to a defined set of P450 isoforms, fundamentally compromising the experimental objective. The quantitative evidence in the following section details the precise, measurable selectivity advantages that define this compound's unique utility and justify its specific procurement.

Product-Specific Quantitative Differentiation of alpha-Methylbenzylaminobenzotriazole Against Closest Analogs


Superior Potency and Isozyme Selectivity for CYP2B vs. Parent Compound 1-Aminobenzotriazole (ABT)

Alpha-MB demonstrates significantly greater potency and isozyme selectivity as a mechanism-based inhibitor of pulmonary CYP2B (P-450 2) compared to its non-selective parent compound, 1-aminobenzotriazole (ABT). While ABT destroys up to 99% of total pulmonary P-450 content at a high concentration of 10 mM, alpha-MB achieves near-complete inactivation of the specific CYP2B-catalyzed activity at much lower, more pharmacologically relevant concentrations [1].

Enzyme inhibition Cytochrome P450 CYP2B Isozyme selectivity

Lung-Selective Inactivation with Reduced Hepatic Targeting

In contrast to 1-aminobenzotriazole (ABT), which displays little tissue-selectivity, N-aralkylated derivatives like alpha-MB exhibit marked lung-selectivity in vivo. This is a crucial differentiation for studies focused on pulmonary metabolism without confounding systemic or hepatic P450 inhibition [1].

Organ-specific targeting Pulmonary toxicology In vivo pharmacology Tissue selectivity

Higher Potency in Inactivating Pulmonary Toxin Bioactivation Compared to ABT

In a functional toxicology model, alpha-MB was more effective than the parent compound ABT at preventing the cytochrome P450-mediated bioactivation of the pneumotoxin 3-methylindole (3MI). This demonstrates its superior utility in studying and mitigating metabolism-dependent toxicity in the lung [1].

Pulmonary toxicology 3-Methylindole Bioactivation Metabolism-dependent toxicity

Quantitative Isozyme Selectivity Profile in Pulmonary Microsomes

A direct comparison with structural analogs BBT (N-benzyl-1-aminobenzotriazole) and alpha-EB (N-alpha-ethylbenzyl-1-aminobenzotriazole) demonstrates that alpha-MB provides the most pronounced isozyme selectivity in pulmonary microsomes, making it the preferred choice for experiments requiring minimal off-target inhibition [1].

Selectivity profile CYP2B CYP1A1 CYP4B1

Optimal Research Applications for alpha-Methylbenzylaminobenzotriazole (CAS 105026-61-7) Based on Comparative Evidence


Dissecting CYP2B-Mediated Metabolism in Complex Biological Systems

This application leverages alpha-MB's superior potency and selectivity over non-specific inhibitors like 1-aminobenzotriazole (ABT). As demonstrated in vitro and in vivo, alpha-MB can be used at low concentrations (e.g., 1-2.5 microM) to achieve near-complete inhibition of CYP2B activity while largely sparing other P450 isoforms [REFS-1, REFS-2]. This makes it ideal for use in hepatocyte or microsomal incubations to precisely define the contribution of CYP2B to the metabolism of a new drug candidate, eliminating the confounding, global P450 suppression caused by ABT.

Investigating Pulmonary-Specific Mechanisms of Toxicity

Alpha-MB is uniquely suited for in vivo studies of pulmonary toxicology due to its validated lung-selectivity. The evidence shows that at appropriate doses, alpha-MB can cause >80% inactivation of pulmonary CYP2B without inhibiting the same enzymes in the liver [3]. This property enables researchers to specifically study the role of lung P450s in the bioactivation of pneumotoxins like 3-methylindole (3MI), an experiment that is not possible with pan-inhibitors which would also disrupt hepatic metabolism and cause systemic effects [4].

Validating CYP2B-Dependent Pathways in Drug-Drug Interaction (DDI) Studies

The use of alpha-MB as a selective chemical probe is critical for validating CYP2B's role in a specific metabolic pathway. The compound's defined selectivity profile, with >9-fold preference for CYP2B over CYP1A1 and CYP4B1 in relevant assays [2], provides strong, evidence-based confidence that any observed reduction in metabolite formation is attributable to CYP2B inhibition. This is a superior approach compared to using non-selective inhibitors or genetic knockdown, offering a direct, pharmacological method to inform potential DDI risks early in development.

Reference Standard for Novel CYP2B Inhibitor Development

In medicinal chemistry programs aimed at developing new therapeutic or probe compounds targeting CYP2B, alpha-MB serves as an essential comparator and reference standard. Its well-characterized potency (e.g., partition ratio of 11 +/- 2) and mechanism-based inhibition profile provide a benchmark against which the efficacy and selectivity of novel compounds can be quantitatively assessed [1]. Procuring a reliable source of alpha-MB ensures consistent and reproducible data when benchmarking new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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